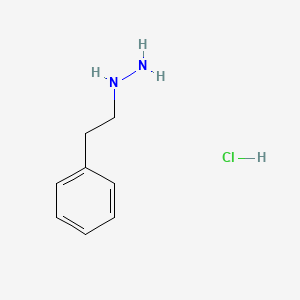

Phenelzine hydrochloride

Description

Properties

IUPAC Name |

2-phenylethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTQJIOOEPPOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228145 | |

| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-36-0, 77430-25-2 | |

| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenelzine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenelzine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENELZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C3H00Y2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Phenelzine Hydrochloride in Atypical Depression

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelzine, a hydrazine derivative, remains a cornerstone in the pharmacological armamentarium for atypical depression, a subtype of major depressive disorder characterized by mood reactivity, hyperphagia, hypersomnia, leaden paralysis, and interpersonal rejection sensitivity.[1][2] Its clinical utility, particularly in this patient population, stems from a multifaceted mechanism of action that extends beyond its classical designation as a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[3][4][5] This guide provides a comprehensive technical analysis of phenelzine's core mechanism, exploring its profound impact on monoaminergic systems, its secondary effects on GABAergic neurotransmission, and the downstream neuroadaptive changes that culminate in its therapeutic effect. We will delve into the specific neurobiological underpinnings of atypical depression that may explain its preferential response to phenelzine and provide detailed experimental protocols for investigating key aspects of its pharmacological activity.

Introduction: The Enigma of Atypical Depression and the Role of Phenelzine

Atypical depression presents a distinct clinical and neurobiological profile compared to melancholic depression.[1][6] While the monoamine hypothesis has long dominated the understanding of depression, the specific symptom cluster in atypical depression suggests a differential dysregulation of neurotransmitter systems.[7][8][9] Notably, the pronounced symptoms of anhedonia and rejection sensitivity may point to a more significant role of dopaminergic dysfunction. Historically, the superior efficacy of MAOIs like phenelzine over tricyclic antidepressants in this population provided the first pharmacological evidence for atypical depression as a distinct entity.[2][10][11][12]

Phenelzine's robust efficacy in atypical depression underscores the importance of its broad-spectrum mechanism.[10] Unlike more selective agents, its ability to globally elevate the levels of serotonin, norepinephrine, and dopamine provides a comprehensive modulation of affective and motivational circuits.[13][14][15]

Core Mechanism of Action: Irreversible Monoamine Oxidase Inhibition

Phenelzine's primary mechanism is the irreversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[3][4][5] These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters in the presynaptic terminal and the extracellular space.[16]

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine.

-

MAO-B: Preferentially metabolizes dopamine.

By forming a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of both MAO isoforms, phenelzine effectively inactivates the enzymes.[5] This inactivation is long-lasting, and restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take up to two weeks.[3][17] This prolonged duration of action is a key pharmacokinetic and pharmacodynamic feature of phenelzine.[3]

The direct consequence of MAO inhibition is a significant increase in the presynaptic concentrations of serotonin, norepinephrine, and dopamine.[15][17] This leads to increased vesicular filling and subsequent enhanced release of these neurotransmitters into the synaptic cleft, thereby potentiating monoaminergic neurotransmission.[5]

Visualizing the Core Mechanism

Caption: The therapeutic action of phenelzine involves a cascade of downstream neuroadaptive changes.

Pharmacokinetics and Pharmacodynamics: A Quantitative Perspective

A thorough understanding of phenelzine's mechanism requires an appreciation of its pharmacokinetic and pharmacodynamic properties.

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed from the GI tract | [3][13] |

| Time to Peak Plasma Concentration (Tmax) | ~43 minutes | [3][18] |

| Elimination Half-Life | ~11.6 hours | [3][18] |

| Metabolism | Primarily by oxidation via MAO | [3][18] |

| Major Metabolites | Phenylacetic acid and p-hydroxyphenylacetic acid | [3][18][19] |

| MAO Inhibition | Irreversible; recovery takes 2-3 weeks | [3] |

| Therapeutic Onset | 2-4 weeks | [4][13] |

It is crucial to note that plasma concentrations of phenelzine do not directly correlate with its clinical effect due to the irreversible nature of MAO inhibition. [3]The degree of platelet MAO inhibition is a more reliable biomarker of its pharmacological activity, with a target of greater than 80% inhibition often associated with therapeutic response. [20][21]

Experimental Protocols for Mechanistic Investigation

For researchers aiming to investigate the mechanism of action of phenelzine or novel MAOIs, several key experimental protocols are essential.

Protocol 1: In Vitro Measurement of Monoamine Oxidase Activity

This protocol provides a method for determining the inhibitory potential of a compound against MAO-A and MAO-B using a fluorometric assay.

Objective: To quantify the IC50 value of phenelzine for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) [22][23]* Fluorometric probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Phenelzine hydrochloride

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare serial dilutions of phenelzine in the assay buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the different concentrations of phenelzine to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the reaction by adding a mixture of the MAO substrate, Amplex Red, and HRP.

-

Measure the fluorescence kinetically over 30-60 minutes at an excitation/emission of ~535/587 nm. [24]7. Calculate the rate of reaction for each concentration of phenelzine.

-

Plot the percentage of inhibition against the logarithm of the phenelzine concentration to determine the IC50 value.

Protocol 2: In Vivo Microdialysis for Measurement of Extracellular Neurotransmitter Levels

This protocol allows for the real-time measurement of serotonin, norepinephrine, and dopamine in the brains of freely moving animals following phenelzine administration.

Objective: To assess the effect of acute and chronic phenelzine administration on extracellular monoamine concentrations in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Experimental animals (e.g., rats, mice)

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest in the anesthetized animal.

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a defined period.

-

Administer phenelzine (systemically or locally) and continue to collect dialysate samples.

-

Analyze the dialysate samples for monoamine content using HPLC-ED.

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Conclusion and Future Directions

Phenelzine's mechanism of action in atypical depression is a compelling example of broad-spectrum neuromodulation. Its primary action as a non-selective, irreversible MAO inhibitor, coupled with its secondary effects on GABAergic transmission, provides a powerful and comprehensive approach to correcting the complex neurochemical imbalances thought to underlie this specific depressive subtype. The downstream consequences of this dual action, including alterations in receptor sensitivity and the promotion of neuroplasticity, are likely key to its sustained therapeutic efficacy.

Future research should focus on:

-

Elucidating the precise molecular interactions between phenelzine and the MAO enzymes to guide the development of next-generation MAOIs with improved safety profiles.

-

Further investigating the role of phenelzine's metabolites in its overall pharmacological effect.

-

Utilizing advanced neuroimaging techniques to map the specific neural circuits modulated by phenelzine in patients with atypical depression.

-

Exploring the potential of phenelzine and other MAOIs in other psychiatric and neurological disorders characterized by monoaminergic and GABAergic dysfunction.

By continuing to unravel the intricate mechanisms of this classic antidepressant, we can gain valuable insights into the neurobiology of mood disorders and pave the way for the development of more targeted and effective treatments.

References

- Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in r

- Phenelzine. Wikipedia.

- Atypical Neurotransmitters and the Neurobiology of Depression. Ingenta Connect.

- Atypical Neurotransmitters and the Neurobiology of Depression. Bentham Science.

- Inhibitory actions of the antidepressant/antipanic drug phenelzine on brain GABA transaminase. Kyung Hee University.

- Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in r

- Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition. PubMed.

- Effects of the antidepressant/antipanic drug phenelzine on alanine and alanine transaminase in r

- Atypical depression: current perspectives. PMC - NIH.

- Phenelzine: Uses, Dosage, Side Effects and More. MIMS Philippines.

- Atypical depression is associated with a distinct clinical, neurobiological, treatment response and polygenic risk profile. NIH.

- Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Biovision.

- The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega.

- Atypical Neurotransmitters and the Neurobiology of Depression.

- Phenelzine: Package Insert / Prescribing Inform

- Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays.

- Pharmacology of Phenelzine (Nardil) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.

- Phenelzine: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com.

- Phenelzine.

- Phenelzine (oral route). Mayo Clinic.

- Treating depression with atypical features.

- Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. PubMed.

- Early Clinical Investigations of Phenelzine in Atypical Depression: A Technical Review. Benchchem.

- Monoamine-Oxidase-MAO-Assay-protocol-book-v2a-ab241031.docx. Abcam.

- What is the mechanism of Phenelzine Sulfate?.

- Clinical pharmacology of phenelzine. PubMed.

- Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. SpringerLink.

- Metabolism of Monoamine Oxidase Inhibitors. PMC - PubMed Central - NIH.

- Time-dependent changes in brain monoamine oxidase activity and in brain levels of monoamines and amino acids following acute administration of the antidepressant/antipanic drug phenelzine. PubMed.

- Treatment of atypical depression with cognitive therapy or phenelzine: a double-blind, placebo-controlled trial. NIH.

- Atypical depression, panic attacks, and response to imipramine and phenelzine.

- Monoamine oxidase inhibition during brain development induces pathological aggressive behavior in mice. PubMed.

- Phenelzine versus imipramine in the treatment of probable atypical depression: defining syndrome boundaries of selective MAOI responders. PubMed.

- Atypical depression: current perspectives. ScienceOpen.

- Monoamine Oxidase Inhibition Causes a Long-Term Prolongation of the Dopamine-Induced Responses in Rat Midbrain Dopaminergic Cells. PubMed Central.

- Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. MDPI.

- Monoamine oxidase inactivation: from pathophysiology to therapeutics. PMC - PubMed Central.

Sources

- 1. Atypical depression: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Phenelzine - Wikipedia [en.wikipedia.org]

- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 6. Atypical depression is associated with a distinct clinical, neurobiological, treatment response and polygenic risk profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atypical Neurotransmitters and the Neurobiology of Depression: Ingenta Connect [ingentaconnect.com]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Atypical depression, panic attacks, and response to imipramine and phenelzine. A replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenelzine versus imipramine in the treatment of probable atypical depression: defining syndrome boundaries of selective MAOI responders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mims.com [mims.com]

- 14. youtube.com [youtube.com]

- 15. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Time-dependent changes in brain monoamine oxidase activity and in brain levels of monoamines and amino acids following acute administration of the antidepressant/antipanic drug phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical pharmacology of phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Treatment of atypical depression with cognitive therapy or phenelzine: a double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biopioneer.com.tw [biopioneer.com.tw]

An In-depth Technical Guide to Phenelzine Hydrochloride's Effects on Monoamine Oxidase A vs. B

Executive Summary

Phenelzine is a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) that has been a cornerstone in psychopharmacology for decades.[1] As a hydrazine derivative, its primary mechanism of action is the covalent inactivation of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2] This dual inhibition leads to a profound and sustained increase in the synaptic availability of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—underpinning its efficacy in treating atypical depression and anxiety disorders.[3][4] However, this non-selectivity also dictates its complex pharmacological profile and potential for significant drug-food interactions. This guide provides a detailed comparative analysis of phenelzine's interaction with MAO-A and MAO-B, outlines a robust experimental protocol for assessing its inhibitory activity, and presents the underlying biochemical pathways to provide a comprehensive resource for researchers in the field.

Core Mechanism of Action: Non-Selective, Irreversible Inhibition

Monoamine oxidase (MAO) is a mitochondrial-bound enzyme existing in two isoforms, MAO-A and MAO-B.[5][6] These isoforms are critical for the degradation of monoamine neurotransmitters and other biogenic amines. Phenelzine functions as a mechanism-based inactivator, or "suicide inhibitor." After binding to the enzyme's active site, phenelzine is oxidized by the flavin adenine dinucleotide (FAD) cofactor, forming a reactive intermediate. This intermediate then forms a stable, covalent bond with the FAD moiety, leading to the irreversible inactivation of the enzyme.[2]

The clinical ramification of this irreversible inhibition is a prolonged pharmacological effect that far outlasts the drug's plasma half-life of approximately 11.6 hours.[3][7] Restoration of enzymatic activity is not achieved through drug dissociation but requires de novo synthesis of the MAO enzyme, a process that can take two to three weeks.[3][5] This extended duration of action is a critical consideration in both therapeutic application and washout periods when switching to other serotonergic agents. A therapeutic response is typically associated with at least 80-85% inhibition of MAO activity.[3]

Comparative Analysis: MAO-A versus MAO-B

While phenelzine inhibits both isoforms, the distinct substrate specificities and tissue distributions of MAO-A and MAO-B result in different physiological and clinical consequences of their inhibition.[8] MAO-A is the primary isoenzyme for metabolizing serotonin and norepinephrine and is found in high concentrations in the gut, liver, and placenta.[8] MAO-B preferentially metabolizes phenylethylamine and is prominent in platelets and glial cells within the brain.[8] Both isoforms are capable of degrading dopamine and tyramine.[2]

The potent inhibition of MAO-A is largely credited for phenelzine's antidepressant effects by increasing synaptic serotonin and norepinephrine.[6] However, this action is also the source of the well-known hypertensive crisis risk, as MAO-A in the gut is essential for breaking down dietary tyramine.[5] Inhibition of MAO-B contributes to elevated dopamine levels, a mechanism leveraged in the treatment of Parkinson's disease by more selective MAO-B inhibitors.[6]

Quantitative Inhibitory Profile

Phenelzine's potency against each isoform has been quantified using various metrics. While often described as non-selective, subtle differences in its affinity for each enzyme have been reported. It is crucial to consider the specific metric (e.g., Ki for binding affinity vs. Kinact for inactivation efficiency) as they describe different aspects of the drug-enzyme interaction.

| Parameter | Monoamine Oxidase A (MAO-A) | Monoamine Oxidase B (MAO-B) | Reference(s) |

| Primary Substrates | Serotonin, Norepinephrine | Phenylethylamine | [2][8] |

| Shared Substrates | Dopamine, Tyramine | Dopamine, Tyramine | [2] |

| Primary Locations | Gut, Liver, Placenta, Neurons | Brain (Glial Cells), Platelets, Liver | [8] |

| Phenelzine pKi | 7.3 | 7.8 | [9] |

| Phenelzine Ki (nM) | 47 nM | 15.8 nM | [9] |

| Phenelzine Kinact (nM) | 820 nM | 3900 nM | [9] |

Note: pKi is the negative log of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. Kinact represents the inactivation efficiency.

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)

To characterize the inhibitory potential of phenelzine or novel compounds on MAO-A and MAO-B, a robust in vitro assay is essential. The following protocol describes a continuous fluorometric method, which is a common, high-throughput approach for determining IC₅₀ values.[10]

Principle

This assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction.[10] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be detected with a fluorescence plate reader. The rate of fluorescence increase is directly proportional to MAO activity.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

Phenelzine sulfate

-

MAO substrate (e.g., p-tyramine, a non-specific substrate for both isoforms)

-

Reference inhibitors: Clorgyline (MAO-A specific), Selegiline (MAO-B specific)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of phenelzine sulfate in reaction buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM) to be tested.

-

Prepare stock solutions of reference inhibitors in a similar manner.

-

Prepare the MAO substrate (e.g., 100 mM p-tyramine in water).

-

Prepare a fresh "Detection Cocktail" containing Amplex Red and HRP in reaction buffer according to the manufacturer's specifications.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add 50 µL of reaction buffer containing the appropriate MAO enzyme (MAO-A or MAO-B) at its optimal concentration.

-

Add 25 µL of the phenelzine serial dilutions or the appropriate control (vehicle buffer for 100% activity, potent reference inhibitor for 0% activity) to the wells.

-

Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the MAO substrate.

-

Immediately place the plate in the fluorescence reader (pre-heated to 37°C) and begin kinetic reading, taking measurements every 1-2 minutes for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the data by calculating the percentage of inhibition for each phenelzine concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of phenelzine required to inhibit 50% of the MAO activity.

-

Conclusion

Phenelzine hydrochloride remains a powerful tool in psychopharmacology, distinguished by its irreversible and non-selective inhibition of both MAO-A and MAO-B.[3][11] Its slightly greater binding affinity for MAO-B (lower Ki) but more efficient inactivation of MAO-A (lower Kinact) highlights the nuanced complexity of its biochemical profile.[9] This dual action is integral to its broad therapeutic efficacy but also necessitates careful clinical management due to the risk of hypertensive crises and prolonged washout periods.[4][5] For researchers and drug development professionals, a thorough understanding of these differential effects and the application of robust quantitative assays, as detailed in this guide, are paramount for the continued exploration of MAOIs and the development of next-generation neuromodulatory agents.

References

- Phenelzine - Wikipedia. (Source not specified).

- Phenelzine - StatPearls - NCBI Bookshelf. (2023-03-06). NCBI.

- What is the mechanism of Phenelzine Sulfate? (2024-07-17).

- Phenelzine: Package Insert / Prescribing Inform

- Clinical pharmacology of phenelzine. PubMed.

- The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. (2022-07-15). CNS Spectrums - Cambridge University Press & Assessment.

- Phenelzine. (2016-10-03). eDrug.

- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

- Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. PubMed Central.

- Phenelzine: Uses, Dosage, Side Effects and More. MIMS Philippines.

- MAO Inhibition in Drug Discovery and Development. (2025-04-04).

- Phenelzine.

- Monoamine Oxidase Assays. Cell Biolabs, Inc..

- Pharmacology of Phenelzine (Nardil) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-03-02). YouTube.

- Enzyme Inhibition Assays for Monoamine Oxidase.

- Characteristics and specificity of phenelzine and benserazide as inhibitors of benzylamine oxidase and monoamine oxidase. PubMed.

- Phenelzine | C8H12N2. (Source not specified). PubChem - NIH.

- Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. (Source not specified).

- Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and brofaromine in the rat after short- and long-term administr

- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- A Comparative Analysis of Long-Term Neurochemical Alterations: Phenelzine vs. Reversible MAOIs. Benchchem.

- Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021-04-07). Psych Scene Hub.

- Phenelzine sulf

- Clinical and Pharmacokinetic Factors Affecting Response to Phenelzine. (2018-01-29).

- phenelzine [Ligand Id: 7266] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.

- phenelzine. IUPHAR/BPS Guide to PHARMACOLOGY.

- Phenelzine: A Technical Guide to a Non-Selective Monoamine Oxidase Inhibitor. Benchchem.

Sources

- 1. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenelzine – eDrug [edrug.mvm.ed.ac.uk]

- 3. Phenelzine - Wikipedia [en.wikipedia.org]

- 4. mims.com [mims.com]

- 5. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. psychscenehub.com [psychscenehub.com]

- 9. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Monoamine Oxidase Assays [cellbiolabs.com]

- 11. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Neuroprotective Properties of Phenelzine Hydrochloride: A Multifaceted Approach to Neuronal Rescue

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Phenelzine (PLZ), a long-established monoamine oxidase inhibitor (MAOI), is increasingly being recognized for its significant neuroprotective capabilities, extending far beyond its initial application as an antidepressant. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying phenelzine's neuroprotective effects, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into its canonical role as an MAO inhibitor, its impact on GABAergic neurotransmission through the inhibition of GABA transaminase, and its crucial function as a scavenger of neurotoxic reactive aldehydes. This guide synthesizes preclinical evidence from both in vitro and in vivo models, presenting detailed experimental protocols and quantitative data to support the therapeutic potential of phenelzine in the context of neurodegenerative diseases and acute neuronal injury. Furthermore, we visualize the complex signaling pathways and experimental workflows to provide a clear and comprehensive understanding of phenelzine's neuroprotective paradigm.

Introduction: Re-evaluating a Classic Psychotropic Agent

Phenelzine hydrochloride, a hydrazine derivative, has been in clinical use for decades primarily for the treatment of atypical depression and anxiety disorders.[1][2] Its primary mechanism of action was long considered to be the irreversible and non-selective inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to an increase in the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] However, a growing body of evidence has illuminated a broader pharmacological profile for phenelzine, revealing potent neuroprotective properties that are independent of its antidepressant effects.[3][4]

This guide moves beyond the classical understanding of phenelzine to explore its direct and indirect neuroprotective actions. We will examine how its unique chemical structure and metabolic pathways contribute to the mitigation of key pathological processes implicated in a range of neurological conditions, including traumatic brain injury (TBI), spinal cord injury, stroke, and neurodegenerative diseases like Parkinson's and Alzheimer's.[3][5] The central thesis of this guide is that phenelzine's neuroprotective efficacy stems from a synergistic combination of at least three core mechanisms:

-

Inhibition of Monoamine Oxidase (MAO): Beyond elevating neurotransmitter levels, MAO inhibition reduces the production of neurotoxic byproducts of monoamine metabolism.

-

Modulation of GABAergic Neurotransmission: Through the inhibition of GABA transaminase (GABA-T), phenelzine increases the levels of the primary inhibitory neurotransmitter, GABA, counteracting excitotoxicity.

-

Sequestration of Reactive Aldehydes: Phenelzine and its active metabolite, β-phenylethylidenehydrazine (PEH), act as potent scavengers of cytotoxic aldehydes generated during oxidative stress, thereby protecting against lipid peroxidation and mitochondrial dysfunction.

By understanding these intricate mechanisms, researchers can better design preclinical studies and explore novel therapeutic strategies leveraging the neuroprotective potential of phenelzine and its derivatives.

The Multifaceted Mechanisms of Phenelzine-Mediated Neuroprotection

The neuroprotective capacity of phenelzine is not attributable to a single mode of action but rather to a convergence of multiple pharmacological effects. This section will dissect these mechanisms, providing the foundational knowledge for understanding its therapeutic potential.

Beyond Monoamine Preservation: The Neuroprotective Role of MAO Inhibition

The irreversible inhibition of both MAO-A and MAO-B is the most well-known pharmacological action of phenelzine.[1][2] While this action is central to its antidepressant effects, it also confers significant neuroprotection. The catalytic activity of MAO on monoamines generates hydrogen peroxide (H₂O₂) and reactive aldehydes, both of which contribute to oxidative stress and neuronal damage.[3] By inhibiting MAO, phenelzine directly reduces the production of these toxic byproducts.[6]

Table 1: Inhibitory Activity of Phenelzine against MAO-A and MAO-B

| Enzyme | IC50 Value | Species | Tissue Source | Reference |

| MAO-A | Varies (µM range) | Rat | Brain | [3] |

| MAO-B | Varies (µM range) | Rat | Brain | [3] |

Note: IC50 values for irreversible inhibitors can be complex to determine and are often expressed as rate constants of inactivation. The provided information indicates a potent inhibition in the micromolar range.

Enhancing Inhibitory Tone: GABA-T Inhibition and the Rise of GABA

A pivotal and distinct neuroprotective mechanism of phenelzine is its ability to inhibit GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of γ-aminobutyric acid (GABA).[7][8] This inhibition leads to a significant and sustained elevation of GABA levels in the brain.[8][9] Increased GABAergic tone is neuroprotective as it counteracts excitotoxicity, a common pathological cascade in many neurological disorders characterized by excessive glutamate receptor activation, calcium influx, and subsequent neuronal death.

The elevation of brain GABA levels by phenelzine has been demonstrated to be dose-dependent and is a key contributor to its neuroprotective effects in models of cerebral ischemia and other excitotoxic injuries.[10][11]

A Chemical Shield: Sequestration of Reactive Aldehydes

Perhaps the most compelling and direct neuroprotective mechanism of phenelzine is its ability to scavenge reactive and toxic aldehydes.[3][6] Oxidative stress, a hallmark of neurodegenerative diseases and acute neuronal injury, leads to lipid peroxidation, a process that generates highly reactive aldehydes such as 4-hydroxy-2-nonenal (4-HNE) and acrolein.[12][13] These aldehydes readily form adducts with proteins and DNA, leading to cellular dysfunction, mitochondrial damage, and apoptosis.[12][13]

Phenelzine, being a hydrazine derivative, and its active metabolite PEH, can directly react with and neutralize these toxic aldehydes, thereby preventing their damaging effects.[3][6] This aldehyde-scavenging property is independent of its enzyme-inhibiting activities and represents a direct chemical neuroprotection mechanism.[13]

Table 2: Effect of Phenelzine on Reactive Aldehyde Levels and Neuronal Viability

| Experimental Model | Aldehyde | Phenelzine Concentration/Dose | Outcome | Reference |

| In vitro (plasma and platelets) | 4-HNE | 0-100 µM | Reduced protein carbonyl and TBARS formation | [14] |

| In vitro (plasma and platelets) | Peroxynitrite-induced damage | Not specified | Inhibited carbonyl group and 3-NT formation | [15] |

| In vivo (Traumatic Brain Injury) | 4-HNE and Acrolein | 10 mg/kg | Attenuated mitochondrial levels of 4-HNE and acrolein | [12] |

Supporting Neuronal Health: The Influence on Brain-Derived Neurotrophic Factor (BDNF)

Emerging evidence suggests that phenelzine may also exert neuroprotective effects by modulating neurotrophic factor signaling. Chronic treatment with phenelzine has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the frontal cortex.[16] BDNF is a crucial neurotrophin that plays a vital role in neuronal survival, growth, and synaptic plasticity.[16] By upregulating BDNF, phenelzine may contribute to a more resilient neuronal environment capable of resisting degenerative insults.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex interplay of phenelzine's neuroprotective actions, this section presents diagrams generated using Graphviz (DOT language).

Signaling Pathways

Caption: Phenelzine's intervention in the oxidative stress cascade.

Experimental Workflows

Caption: Workflow for in vitro assessment of phenelzine's neuroprotection.

Caption: Workflow for in vivo evaluation of phenelzine in a TBI model.

Experimental Protocols: A Guide for Practical Application

This section provides detailed, step-by-step methodologies for key experiments to assess the neuroprotective properties of phenelzine.

In Vitro Neuroprotection Assay Using Primary Cortical Neurons

This protocol outlines a method to evaluate the ability of phenelzine to protect primary neurons from excitotoxicity. [2][17][18] 1. Cell Culture:

- Isolate cortical neurons from embryonic day 18 (E18) rat pups.

- Plate dissociated neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.

- Culture neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days to allow for maturation.

2. Phenelzine Pre-treatment:

- Prepare a stock solution of this compound in sterile water.

- On the day of the experiment, dilute phenelzine to final concentrations (e.g., 1, 10, 50, 100 µM) in culture medium.

- Replace the existing medium with the phenelzine-containing medium and incubate for 2 hours.

3. Induction of Excitotoxicity:

- Prepare a stock solution of L-glutamic acid in sterile water.

- Add glutamate to the wells to a final concentration of 100 µM.

- Incubate for 15-30 minutes at 37°C.

4. Assessment of Neuronal Viability (MTT Assay):

- After the desired incubation period (e.g., 24 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Aspirate the medium and add DMSO to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Express cell viability as a percentage of the vehicle-treated control.

In Vivo Model: Controlled Cortical Impact (CCI) for Traumatic Brain Injury

This protocol describes the induction of a focal TBI in rats to evaluate the in vivo neuroprotective effects of phenelzine. [5][19][20][21] 1. Animal Preparation:

- Anesthetize an adult male Sprague-Dawley rat with isoflurane.

- Secure the rat in a stereotactic frame.

- Make a midline incision on the scalp to expose the skull.

2. Craniotomy:

- Perform a craniotomy (typically 5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.

3. Induction of CCI:

- Position the impactor tip of a CCI device perpendicular to the exposed dura.

- Set the desired injury parameters (e.g., impact velocity: 4 m/s, deformation depth: 2 mm, dwell time: 150 ms).

- Induce the injury by activating the impactor.

4. Phenelzine Administration:

- Administer phenelzine (e.g., 10 mg/kg, intraperitoneally) at a specified time point post-injury (e.g., 15 minutes).

- A vehicle control group should receive an equivalent volume of saline.

5. Post-operative Care and Assessment:

- Suture the scalp incision and provide post-operative analgesia.

- Monitor the animal's recovery.

- At predetermined time points (e.g., 24 or 72 hours), euthanize the animal and collect the brain for histological or biochemical analysis (e.g., lesion volume measurement, Western blotting).

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol details the measurement of mitochondrial function in isolated brain mitochondria following TBI and phenelzine treatment. [22][23][24][25] 1. Isolation of Mitochondria:

- Homogenize the perilesional cortical tissue in ice-cold mitochondrial isolation buffer.

- Perform differential centrifugation to pellet the mitochondria.

- Resuspend the mitochondrial pellet in a suitable assay buffer.

2. Seahorse XF Assay:

- Hydrate the sensor cartridge of a Seahorse XF analyzer with calibrant solution overnight.

- Plate the isolated mitochondria in a Seahorse XF microplate.

- Load the injection ports of the sensor cartridge with mitochondrial inhibitors:

- Port A: Oligomycin (ATP synthase inhibitor)

- Port B: FCCP (uncoupling agent)

- Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

- Place the microplate in the Seahorse XF analyzer and initiate the assay.

3. Data Analysis:

- The Seahorse XF software will measure the oxygen consumption rate (OCR) in real-time.

- Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

- Compare these parameters between treatment groups to assess the effect of phenelzine on mitochondrial function.

Western Blot Analysis for Markers of Oxidative Stress

This protocol describes the detection of 4-HNE protein adducts in brain tissue as a measure of oxidative damage. [4][26][27][28][29] 1. Protein Extraction:

- Homogenize brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant.

- Determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

- Denature protein samples in Laemmli buffer.

- Separate proteins by SDS-polyacrylamide gel electrophoresis.

- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate the membrane with a primary antibody against 4-HNE overnight at 4°C.

- Wash the membrane and incubate with an HRP-conjugated secondary antibody.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify band intensity and normalize to a loading control (e.g., β-actin).

Measurement of Brain GABA Levels by HPLC

This protocol outlines the quantification of GABA in brain tissue samples. [30][31][32][33][34] 1. Sample Preparation:

- Homogenize brain tissue in a suitable extraction solution (e.g., perchloric acid).

- Centrifuge the homogenate to precipitate proteins.

- Collect the supernatant for analysis.

2. Derivatization:

- Derivatize the amino acids in the supernatant with a fluorescent tag, such as o-phthaldialdehyde (OPA).

3. HPLC Analysis:

- Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

- Separate the amino acids using a reverse-phase C18 column with an appropriate mobile phase.

- Detect the fluorescently labeled GABA and quantify its concentration by comparing the peak area to a standard curve.

Future Directions and Therapeutic Implications

The compelling preclinical evidence for phenelzine's neuroprotective effects opens up exciting avenues for future research and clinical development. Key areas for further investigation include:

-

Optimizing Dosing and Delivery: Establishing the optimal therapeutic window and dosing regimen for phenelzine in various models of neurological injury is crucial. Furthermore, exploring novel drug delivery systems to enhance its brain bioavailability and minimize systemic side effects could significantly improve its therapeutic index.

-

Development of Novel Analogs: The multifaceted nature of phenelzine's neuroprotection provides a template for the design of novel compounds. Synthesizing analogs that retain the aldehyde-scavenging and GABA-T inhibitory properties while potentially having a more favorable side-effect profile could lead to the development of next-generation neuroprotective agents.

-

Clinical Translation: Well-designed clinical trials are needed to evaluate the efficacy of phenelzine in patients with acute neurological injuries, such as TBI and stroke, as well as in chronic neurodegenerative conditions.

Conclusion

This compound is a pharmacologically rich molecule with a robust and multifaceted neuroprotective profile. Its ability to simultaneously inhibit MAO, increase GABA levels, and scavenge toxic aldehydes positions it as a promising candidate for the treatment of a wide range of neurological disorders. This technical guide has provided a comprehensive overview of its mechanisms of action, supported by experimental evidence and detailed protocols. It is our hope that this resource will stimulate further research into the therapeutic potential of phenelzine and pave the way for the development of novel and effective neuroprotective strategies.

References

-

Baker, G. B., et al. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Cellular and Molecular Neurobiology, 42(1), 225–242. [Link]

- Carlezon, W. A., Jr, & Duman, R. S. (2006). Monoamine oxidase inhibitors. In Neuropsychopharmacology: The Fifth Generation of Progress. Lippincott Williams & Wilkins.

- Dixon, C. E., et al. (1991). A controlled cortical impact model of traumatic brain injury in the rat. Journal of Neuroscience Methods, 39(3), 253-262.

- Fiedorowicz, J. G., & Swartz, K. L. (2004). The role of monoamine oxidase inhibitors in current psychiatric practice.

- Mustafa, A., et al. (2019). Attenuation of the effects of oxidative stress by the MAO-inhibiting antidepressant and carbonyl scavenger phenelzine. Chemico-Biological Interactions, 304, 11-17.

- Rowley, M., et al. (2007). An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain. Journal of Neuroscience Methods, 160(2), 223-230.

- Singh, I. N., et al. (2013). Phenelzine mitochondrial functional preservation and neuroprotection after traumatic brain injury related to scavenging of the lipid peroxidation-derived aldehyde 4-hydroxy-2-nonenal. Journal of Cerebral Blood Flow & Metabolism, 33(4), 593–599.

- Todd, K. G., & Baker, G. B. (1995). Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain. Neurochemical Research, 20(3), 289-293.

- Todd, K. G., & Baker, G. B. (2008). Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 1-8.

- Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350-4354.

- Balu, D. T., et al. (2008).

-

ResearchGate. (n.d.). Simplified scheme of oxidative stress-induced mitochondrial pathway of apoptosis. Retrieved from [Link]

- Ancin, H., et al. (2007). An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain. Journal of neuroscience methods, 160(2), 223-230.

-

Creative Biolabs. (n.d.). Rodent Controlled Cortical Impact Injury (CCI) Model of Traumatic Brain Injury. Retrieved from [Link]

-

Mitophenome. (2020, May 27). Western Blot Protocol. Retrieved from [Link]

-

Protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test. Retrieved from [Link]

- Kulbe, J. R., et al. (2018). Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo Following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection. Journal of Neurotrauma, 34(7), 1302-1317.

- Role of oxidative stress in mitochondrial dysfunction and their implications in intervertebral disc degeneration: Mechanisms and therapeutic strategies. (2023). Free Radical Biology and Medicine, 208, 114-129.

- Osier, N. D., & Dixon, C. E. (2016). The controlled cortical impact model: applications, considerations, and constants. In Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. CRC Press/Taylor & Francis.

-

Seahorse Bioscience. (n.d.). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. Retrieved from [Link]

- Lopes, C., et al. (2013). Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain.

-

ResearchGate. (n.d.). An overview of the γ-aminobutyric acid (GABA) signaling system. Retrieved from [Link]

-

Agilent. (n.d.). Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Retrieved from [Link]

- McKenna, K. F., et al. (1993). Inhibitory actions of the antidepressant/antipanic drug phenelzine on brain GABA transaminase.

-

Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of proposed GABAergic signaling pathways in glial cells. Retrieved from [Link]

- Dynamic Oxidative States: Interplay of Aging, Metabolic Stress, and Circadian Rhythms in Modulating Stroke Severity. (2023). Antioxidants, 12(3), 633.

-

Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

- Todd, K. G., et al. (2001). Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition.

- The role of GABAergic signalling in neurodevelopmental disorders. (2021). Nature Reviews Neuroscience, 22(8), 499-516.

- Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection. (2014). Analytical Chemistry, 86(15), 7547-7554.

-

Agilent Seahorse XF Glycolytic Rate Assay Kit. (n.d.). SickKids Research Institute. Retrieved from [https://lab.research.sickkids.ca/ metabolismo/wp-content/uploads/sites/112/2020/02/Seahorse-XF-Glycolytic-Rate-Assay-Kit-Protocol.pdf]([Link] metabolismo/wp-content/uploads/sites/112/2020/02/Seahorse-XF-Glycolytic-Rate-Assay-Kit-Protocol.pdf)

- Todd, K. G., & Baker, G. B. (2008). Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 1-8.

- Todd, K. G., & Baker, G. B. (2008). Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 1-8.

- Mustafa, A., et al. (2018). Phenelzine reduces the ability of 4-HNE to induce protein carbonyl and TBARS formation in plasma and platelets. Experimental and Therapeutic Medicine, 16(2), 1145-1150.

- Li, X., et al. (2010). Determination of glutamate and GABA in tremor rat by HPLC.

- Mustafa, A., et al. (2018). Phenelzine reduces the oxidative damage induced by peroxynitrite in plasma lipids and proteins. Archives of Physiology and Biochemistry, 124(5), 418-423.

- Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (2020). International Journal of Molecular Sciences, 21(18), 6649.

- Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. (2019). Axion Biosystems.

- BDNF Release and Signaling are Required for the Antidepressant Actions of GLYX-13. (2015). Neuropsychopharmacology, 40(11), 2564-2573.

- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (2009). Journal of Ethnopharmacology, 125(3), 469-473.

- BDNF as a Mediator of Antidepressant Response: Recent Advances and Lifestyle Interactions. (2021). International Journal of Molecular Sciences, 22(19), 10419.

- Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10834.

- Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 5. Open-Skull Controlled Cortical Impact (CCI) model in rats â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 12. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of oxidative stress in mitochondrial dysfunction and their implications in intervertebral disc degeneration: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phenelzine reduces the oxidative damage induced by peroxynitrite in plasma lipids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential Regulation of Central BDNF Protein Levels by Antidepressant and Non-antidepressant Drug Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 19. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rodent Controlled Cortical Impact Injury Model of Traumatic Brain Injury - Creative Biolabs [creative-biolabs.com]

- 21. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. content.protocols.io [content.protocols.io]

- 23. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

- 25. agilent.com [agilent.com]

- 26. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Western Blot Protocol – Mitophenome [mitophenome.org]

- 28. novusbio.com [novusbio.com]

- 29. benchchem.com [benchchem.com]

- 30. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 31. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Phenelzine Hydrochloride's Role in GABAergic Neurotransmission

Abstract: Phenelzine, a hydrazine derivative, is a well-established monoamine oxidase inhibitor (MAOI) employed in the clinical management of atypical and treatment-resistant depression, as well as anxiety disorders.[1][2] While its therapeutic efficacy has historically been attributed to the inhibition of monoamine oxidase (MAO), leading to elevated synaptic concentrations of serotonin, norepinephrine, and dopamine, a substantial body of evidence reveals a parallel and profound impact on the γ-aminobutyric acid (GABA) system.[1][2][3] This guide provides a detailed examination of the molecular mechanisms underpinning phenelzine's influence on GABAergic neurotransmission, focusing on its role as an indirect inhibitor of GABA transaminase (GABA-T). We will dissect the causality behind its GABA-elevating properties, present validated experimental workflows for its study, and discuss the implications for drug development and neuroscience research.

Foundational Concepts: The GABAergic System and Phenelzine's Canonical Mechanism

The GABA Shunt: Central Hub of GABA Metabolism

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for tempering neuronal excitability and maintaining physiological homeostasis.[2][4][5] Deficits in GABAergic signaling are implicated in the pathophysiology of anxiety and depressive disorders.[4][5][6][7][8]

GABA synthesis and catabolism are governed by a metabolic pathway known as the GABA shunt.[9][10] This pathway is a closed-loop process that conserves the neuronal supply of GABA.[9]

-

Synthesis: GABA is synthesized from glutamate via the enzyme glutamic acid decarboxylase (GAD) , a reaction that requires pyridoxal phosphate (vitamin B6) as a cofactor.[11][12]

-

Catabolism: The breakdown of GABA is primarily catalyzed by GABA α-oxoglutarate transaminase (GABA-T) , which converts GABA to succinic semialdehyde.[9][12]

-

Krebs Cycle Integration: Succinic semialdehyde is subsequently oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, which then enters the tricarboxylic acid (TCA) cycle.[9][11]

The activity of GABA-T is the rate-limiting step in GABA degradation, making it a key therapeutic target for elevating brain GABA levels.[13][14]

Figure 1: The GABA Shunt Pathway. This diagram illustrates the synthesis of GABA from glutamate via GAD and its subsequent catabolism by GABA-T and SSADH, re-entering the TCA cycle.

Phenelzine as a Monoamine Oxidase Inhibitor (MAOI)

Phenelzine's primary and most well-known mechanism of action is the non-selective and irreversible inhibition of MAO-A and MAO-B.[1][2][15][16] By forming a covalent bond with the enzyme, phenelzine prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in presynaptic terminals and enhanced neurotransmission.[2][16] This action is central to its antidepressant effects.[2]

The Core Directive: Phenelzine's Impact on GABAergic Neurotransmission

Beyond its role as an MAOI, phenelzine significantly elevates brain GABA concentrations.[1][17][18] This effect is not a downstream consequence of monoamine modulation but rather a distinct pharmacological action that contributes substantially to its anxiolytic and antipanic properties.[2][18]

Mechanism of Action: Inhibition of GABA Transaminase (GABA-T)

The elevation of brain GABA by phenelzine is primarily achieved through the inhibition of the catabolic enzyme GABA-T.[19][20][21] However, a critical mechanistic insight is that this inhibition is not directly caused by phenelzine itself but by its metabolite, phenylethylidenehydrazine (PEH) .[2][16][22]

-

Metabolic Activation: Phenelzine, a hydrazine derivative, serves as a substrate for MAO.[23][24]

-

Formation of PEH: MAO-catalyzed metabolism of phenelzine produces PEH.[16][22]

-

GABA-T Inhibition: PEH is a potent inhibitor of GABA-T, leading to a decrease in GABA catabolism and a subsequent rise in brain GABA levels.[2][22]

This indirect mechanism is a cornerstone of understanding phenelzine's full pharmacological profile. It explains why phenelzine's GABAergic effects are unique among MAOIs and why its N-acetylated metabolite, which is not a substrate for this metabolic conversion, fails to elevate GABA despite inhibiting MAO.[18][19]

Sources

- 1. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenelzine - Wikipedia [en.wikipedia.org]

- 3. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of GABA in anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. qualifacts.com [qualifacts.com]

- 6. The GABA system in anxiety and depression and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]

- 12. GABA - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 15. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Phenelzine – eDrug [edrug.mvm.ed.ac.uk]

- 17. Effects of the antidepressant phenelzine on brain levels of gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chronic administration of the antidepressant phenelzine and its N-acetyl analogue: effects on GABAergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. khu.elsevierpure.com [khu.elsevierpure.com]

- 21. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GABA-elevating effects of the antidepressant/antipanic drug phenelzine in brain: effects of pretreatment with tranylcypromine, (-)-deprenyl and clorgyline. | BioGRID [thebiogrid.org]

- 24. Effects of the MAO inhibitor phenelzine on glutamine and GABA concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Investigating the Anti-Tuberculosis Potential of Phenelzine - A Reconstruction of Early-Stage Preclinical Research

Introduction: The Mid-20th Century Tuberculosis Landscape

For millennia, tuberculosis was a devastating and often fatal disease[1]. The advent of the antibiotic era brought the first wave of effective treatments, with streptomycin discovered in 1943 and para-aminosalicylic acid in 1945[2]. However, the introduction of isoniazid (isonicotinic acid hydrazide, INH) in 1952 represented a paradigm shift, offering a potent, safe, and inexpensive oral therapy that became a cornerstone of TB treatment[2][3]. INH belongs to the hydrazine class of compounds, a chemical scaffold that became the focus of intense medicinal chemistry efforts to develop even more effective anti-tuberculosis agents[1][4].

The Hydrazine Hypothesis: From Isoniazid to a Serendipitous Discovery

In the pursuit of improved derivatives, an isopropyl-substituted version of isoniazid, named iproniazid, was developed and tested[1]. During clinical trials for tuberculosis, a remarkable and consistent side effect was observed: patients treated with iproniazid exhibited significant mood elevation, becoming notably cheerful and more active[1][5][6]. This observation of "deliriously happy" patients was a serendipitous breakthrough[1].

Subsequent investigation revealed that iproniazid's primary pharmacological action was the inhibition of the enzyme monoamine oxidase (MAO)[7]. This inhibition leads to increased bioavailability of neurotransmitters like serotonin and norepinephrine in the brain, explaining its antidepressant effects[6]. While iproniazid was ultimately less effective against Mycobacterium tuberculosis (M.tb) than its parent compound, its discovery opened an entirely new field of psychopharmacology and led to the development of a family of MAO inhibitors for the treatment of depression[1][8].

Rationale for the Investigation of Phenelzine (Phenethylhydrazine)

Phenelzine emerged from this new wave of research as another irreversible, non-selective MAO inhibitor of the hydrazine class[1][7]. Given its structural heritage, a logical and compelling scientific question arose: Could phenelzine retain the anti-tuberculosis activity of the hydrazine scaffold while also possessing potent MAO inhibitory properties?

The core hypothesis would have been twofold:

-

Direct Anti-mycobacterial Action: Like isoniazid, phenelzine's hydrazine structure could potentially interfere with the synthesis of mycolic acids, essential components of the M.tb cell wall[9][10].

-

MAO Inhibition: Its known potent MAO inhibitory action presented a novel, albeit at the time speculative, secondary mechanism that could be explored.

This rationale would have justified a full preclinical evaluation of phenelzine as a candidate anti-tuberculosis agent.

Caption: Lineage and divergence of hydrazine drugs from TB to depression.

A Proposed Preclinical Research Workflow for Phenelzine as an Anti-Tuberculosis Agent

The following sections detail the logical, step-by-step experimental plan that would have been employed to investigate phenelzine's efficacy against M. tuberculosis, grounded in the standard methodologies of the 1950s and 1960s.

Caption: Proposed preclinical research workflow for phenelzine.

In Vitro Efficacy Assessment

The first critical step is to determine if phenelzine has direct bactericidal or bacteriostatic activity against M.tb. The primary method for this is determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay (Reconstructed)

-

Strain Preparation: Culture the virulent M. tuberculosis H37Rv strain in Middlebrook 7H9 broth, supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-log phase.

-

Compound Preparation: Prepare a stock solution of phenelzine sulfate in sterile distilled water. Create a series of two-fold serial dilutions in 7H9 broth in a 96-well microtiter plate. Concentrations would typically range from 0.1 µg/mL to 128 µg/mL.

-

Controls:

-

Positive Control: Isoniazid and Iproniazid serial dilutions.

-

Negative Control: Wells containing only inoculated broth (no drug).

-

Sterility Control: Wells containing uninoculated broth.

-

-

Inoculation: Adjust the M.tb culture to a standardized turbidity (e.g., McFarland standard 0.5) and dilute to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

Readout: The MIC is defined as the lowest drug concentration that completely inhibits visible growth of M.tb. For confirmation, a colorimetric indicator like Resazurin could be added, which changes color in the presence of viable, metabolically active bacteria[11].

Postulated Mechanisms of Action

Based on its structure and the known mechanism of isoniazid, two primary mechanisms would be postulated.

Caption: Dual potential mechanisms of action for phenelzine.

-

Inhibition of Mycolic Acid Synthesis: The primary hypothesis would be that phenelzine, as a hydrazine prodrug, is activated by the mycobacterial catalase-peroxidase enzyme, KatG. This activation would generate reactive radical species that subsequently inhibit InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis, mirroring the mechanism of isoniazid[9][10][12][13].

-

MAO Inhibition: While human MAO is the known target for its antidepressant effects, M.tb also possesses enzymes that could potentially be inhibited by phenelzine, disrupting bacterial metabolism. This would have been a secondary, more speculative hypothesis at the time.

In Vivo Evaluation in an Animal Model

Demonstrating efficacy in a living organism is the crucial next step. During the 1950s, both guinea pigs and mice were extensively used for TB research.[14][15] Guinea pigs were highly regarded for developing human-like caseous necrosis, while the availability of inbred mouse strains made them practical for larger-scale screening[15][16]. A murine model would be a likely choice for initial efficacy testing.

Experimental Protocol: Murine Model of Tuberculosis (Reconstructed)

-

Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6.[15] House animals in appropriate biosafety level 3 (BSL-3) conditions.

-

Infection: Infect mice via a low-dose aerosol route using a specialized chamber (e.g., a Henderson apparatus) with a target dose of 50-100 CFU of M. tuberculosis H37Rv per lung. This method provides a consistent and physiologically relevant pulmonary infection[15].

-

Treatment Groups (n=10-15 mice per group):

-

Vehicle Control: Mice receiving the delivery vehicle (e.g., water or saline) by oral gavage.

-

Phenelzine Group: Mice receiving phenelzine at one or more dose levels (e.g., 10, 30 mg/kg) by oral gavage daily.

-

Positive Control: Mice receiving isoniazid (e.g., 25 mg/kg) by oral gavage daily.

-

-

Treatment Regimen: Begin treatment 2-4 weeks post-infection, once a stable chronic infection is established. Continue treatment for 4-6 weeks.

-

Efficacy Readouts:

-

Bacterial Burden: At the end of the treatment period, euthanize mice. Aseptically remove lungs and spleens, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar to enumerate bacterial CFU. Efficacy is measured as a log₁₀ reduction in CFU compared to the vehicle control group.

-

Pathology: A portion of the lung tissue should be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histopathological analysis to assess the extent of inflammation and granuloma formation.

-

Toxicity Monitoring: Monitor mice daily for signs of toxicity, including weight loss, ruffled fur, and altered behavior.

-

Synthesis of Hypothetical Data and Interpretation

To contextualize the likely outcome, we present hypothetical data based on the known properties of these compounds.

Table 1: Hypothetical In Vitro Efficacy against M. tuberculosis H37Rv

| Compound | Chemical Class | Primary Mechanism | Hypothetical MIC (µg/mL) |

| Isoniazid | Hydrazide | Mycolic Acid Synthesis Inhibitor | 0.1 - 0.5 |

| Iproniazid | Hydrazine | MAO Inhibitor / Weak Mycolic Acid | 5.0 - 20.0 |

| Phenelzine | Hydrazine | Potent MAO Inhibitor | > 64.0 |

Interpretation: It is plausible that phenelzine would have demonstrated very poor direct activity against M.tb in vitro. The structural modifications that confer potent MAO inhibitory activity (the phenethyl group) likely reduce its affinity for or activation by the mycobacterial KatG enzyme, rendering it ineffective as a direct anti-mycobacterial agent.

Table 2: Hypothetical In Vivo Efficacy in a Murine Model (4-week treatment)

| Treatment Group (Oral Gavage) | Mean Lung CFU (log₁₀ ± SD) | Reduction vs. Vehicle (log₁₀) |

| Vehicle Control | 6.5 ± 0.4 | - |

| Isoniazid (25 mg/kg) | 4.2 ± 0.5 | 2.3 |

| Phenelzine (30 mg/kg) | 6.3 ± 0.6 | 0.2 |

Interpretation: The in vivo results would likely corroborate the in vitro findings. Phenelzine would fail to significantly reduce the bacterial burden in the lungs of infected mice, showing a stark contrast to the potent efficacy of isoniazid. Researchers might also note behavioral changes in the phenelzine-treated mice consistent with MAO inhibition.

Conclusion: A Fork in the Developmental Pathway

References

- Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC - NIH. (Source: vertexaisearch.cloud.google.com)

- Animal Models of Tuberculosis: Guinea Pigs - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)

- Animal Models of Tuberculosis: An Overview | Microbiology Spectrum - ASM Journals. (Source: vertexaisearch.cloud.google.com)

- Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (Source: vertexaisearch.cloud.google.com)

- Isoniazid - Wikipedia. (Source: vertexaisearch.cloud.google.com)

- What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. (Source: vertexaisearch.cloud.google.com)

- Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed. (Source: vertexaisearch.cloud.google.com)

- Iproniazid - Wikipedia. (Source: vertexaisearch.cloud.google.com)

- Mouse and Guinea Pig Models of Tuberculosis | Microbiology Spectrum - ASM Journals. (Source: vertexaisearch.cloud.google.com)

- Isoniazid | PPT. (Source: vertexaisearch.cloud.google.com)

- Isoniazid - StatPearls - NCBI Bookshelf. (Source: vertexaisearch.cloud.google.com)

- Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (Source: vertexaisearch.cloud.google.com)

- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - Frontiers. (Source: vertexaisearch.cloud.google.com)

- Antidepressants: From MAOIs to SSRIs and more - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)

- Revisiting the methods for detecting Mycobacterium tuberculosis: what has the new millennium brought thus far? | Microbiology Society. (Source: vertexaisearch.cloud.google.com)

- Discovery of New Drugs Against Tuberculosis: History Guides - Brieflands. (Source: vertexaisearch.cloud.google.com)

- Treatment of Tuberculosis. A Historical Perspective - ResearchGate.

- Modelling a Silent Epidemic: A Review of the In Vitro Models of Latent Tuberculosis - NIH. (Source: vertexaisearch.cloud.google.com)

Sources

- 1. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]